molecular formula C14H10N2O3 B11861330 5-Nitro-3-(p-tolyl)benzo[d]isoxazole CAS No. 66639-55-2

5-Nitro-3-(p-tolyl)benzo[d]isoxazole

Cat. No.: B11861330
CAS No.: 66639-55-2
M. Wt: 254.24 g/mol
InChI Key: RKWITXPBGLCKBC-UHFFFAOYSA-N
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Description

5-Nitro-3-(p-tolyl)benzo[d]isoxazole (CAS 112606-69-6) is a high-purity benzo[d]isoxazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C₁₄H₁₀N₂O₃ and a molecular weight of 254.24, is a specialized chemical tool supplied for research applications . This compound is recognized for its role as a D-amino-acid oxidase (DAAO) inhibitor . DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, and its inhibition is a investigated pathway for modulating neurotransmitter signaling in the brain. Specifically, by inhibiting DAAO, this class of compounds can increase the levels of D-serine, an endogenous co-agonist of the NMDA receptor, which is crucial for learning, memory, and cognitive function . As such, this nitrobenzoisoxazole derivative serves as a valuable research compound for studying pathways relevant to neurodegenerative and cognitive disorders, including research related to Alzheimer's disease and schizophrenia . The structural core of this molecule is the benzo[d]isoxazole scaffold, substituted with a nitro group at the 5-position and a p-tolyl group at the 3-position. The nitro group is a strong electron-withdrawing moiety that can influence the electronic distribution and reactivity of the isoxazole ring, a property that is often exploited in further chemical modifications to create diverse libraries for structure-activity relationship (SAR) studies . For optimal stability, this product must be stored sealed in a dry environment at 2-8°C . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be used when handling this material. Intended Use and Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care and in accordance with all applicable local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66639-55-2

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

3-(4-methylphenyl)-5-nitro-1,2-benzoxazole

InChI

InChI=1S/C14H10N2O3/c1-9-2-4-10(5-3-9)14-12-8-11(16(17)18)6-7-13(12)19-15-14/h2-8H,1H3

InChI Key

RKWITXPBGLCKBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Strategies for 5 Nitro 3 P Tolyl Benzo D Isoxazole

Methodologies for Benzo[d]isoxazole Ring System Construction

The formation of the benzo[d]isoxazole scaffold is a critical step in the synthesis of the target compound. Various cyclization strategies have been developed, primarily revolving around the formation of the crucial N-O bond or the C-O bond of the isoxazole (B147169) ring fused to the benzene ring.

Cyclization Reactions of Precursors (e.g., o-Hydroxyaryl Oximes, o-Nitro Compounds)

A prevalent and classical approach to the benzo[d]isoxazole ring system involves the intramolecular cyclization of suitably substituted benzene derivatives. One of the most common methods is the cyclization of o-hydroxyaryl oximes. researchgate.net This strategy typically involves the deprotonation of the hydroxyl group, followed by nucleophilic attack on the oxime, or activation of the oxime hydroxyl group to facilitate cyclization.

Another significant pathway utilizes o-nitro compounds as precursors. For instance, the reaction of nitroarenes with carbanions derived from phenylacetonitriles or benzyl sulfones can lead to the formation of 3-aryl-2,1-benzisoxazoles. nih.gov This transformation proceeds through the addition of the carbanion to the nitroarene, followed by cyclization.

A general representation of these cyclization strategies is depicted in the table below:

Precursor TypeGeneral ReactionKey Features
o-Hydroxyaryl OximesIntramolecular cyclization via activation of the oxime or phenolic hydroxyl group.Readily available starting materials; cyclization often promoted by bases or activating agents.
o-Nitro CompoundsReaction with carbanions followed by cyclization.Versatile method for introducing aryl groups at the 3-position.

N-O Bond Formation Approaches in Heterocycle Synthesis

The direct formation of the N-O bond is a cornerstone of many isoxazole synthesis methodologies. In the context of benzo[d]isoxazoles, this can be achieved through various intramolecular cyclization reactions where the nitrogen and oxygen atoms are brought into proximity to form the heterocyclic ring. researchgate.net For example, the cyclization of N-halogenated 2-hydroxyaryl imines is a method that relies on N-O bond formation. researchgate.net

These approaches are advantageous as they can offer high regioselectivity in the construction of the isoxazole ring. The choice of reagents and reaction conditions plays a crucial role in promoting the desired N-O bond formation over other potential side reactions.

Photochemical and Catalytic Cyclization Techniques

Modern synthetic chemistry has seen the emergence of photochemical and catalytic methods for the construction of heterocyclic rings. Photochemical cyclization can be a powerful tool, often proceeding under mild conditions. For instance, the base-mediated photochemical cyclization of 2-azidobenzoic acids has been reported to yield 2,1-benzisoxazole-3(1H)-ones. While not a direct route to 3-arylbenzo[d]isoxazoles, this highlights the potential of photochemical methods in forming the core ring system.

Catalytic approaches offer advantages in terms of efficiency, selectivity, and sustainability. Hypervalent iodine(III) species have been shown to efficiently catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes to afford polycyclic isoxazole derivatives. clockss.org This method could be adapted for the synthesis of benzo[d]isoxazole systems. Furthermore, gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oximes provides a route to fluoroisoxazoles under mild conditions. thieme-connect.com

Regioselective Introduction of the 5-Nitro Moiety

The introduction of a nitro group at the 5-position of the 3-(p-tolyl)benzo[d]isoxazole scaffold requires careful consideration of regioselectivity. This can be achieved either by direct nitration of the pre-formed heterocycle or by utilizing a precursor that already contains the nitro group in the desired position.

Direct Nitration Protocols for Benzo[d]isoxazole Scaffolds

The direct nitration of aromatic and heteroaromatic compounds is a fundamental transformation. For the nitration of a 3-arylbenzo[d]isoxazole, the position of nitration will be influenced by the directing effects of both the fused isoxazole ring and the aryl substituent. Research on the nitration of 5-phenylisoxazole has shown that nitration can occur on both the isoxazole ring and the phenyl ring, depending on the reaction conditions. clockss.org

For the specific synthesis of 5-nitro-3-(p-tolyl)benzo[d]isoxazole, a direct nitration approach would likely involve treating 3-(p-tolyl)benzo[d]isoxazole with a suitable nitrating agent. A mixture of nitric acid and sulfuric acid is a classic nitrating agent, though milder reagents can be employed to improve selectivity. For example, the nitration of 5-phenylisoxazole and 3-methyl-5-phenylisoxazole with nitric acid in acetic anhydride under mild conditions has been reported to yield the corresponding 4-nitro derivatives. clockss.org Achieving nitration at the 5-position of the benzo[d]isoxazole ring would depend on the specific electronic properties of the substrate.

A comparative look at nitrating agents for similar heterocyclic systems is provided below:

Nitrating AgentConditionsTypical Outcome
HNO₃/H₂SO₄VariesCan lead to a mixture of isomers and dinitration.
HNO₃/Acetic AnhydrideMild (e.g., 0-5 °C)Can offer higher regioselectivity for mononitration. researchgate.net

Synthetic Routes Involving Pre-functionalized Nitro Precursors

To circumvent potential issues with regioselectivity in direct nitration, a more controlled approach is to start with a precursor that already contains a nitro group at the desired position. For the synthesis of this compound, this would involve a starting material such as a 2-hydroxy-5-nitroacetophenone derivative.

The general strategy would be to first synthesize 2-hydroxy-5-nitro-4'-methylbenzophenone. This ketone can then be converted to its oxime, 2-hydroxy-5-nitro-4'-methylbenzophenone oxime. Intramolecular cyclization of this oxime, typically under basic conditions, would then yield the target molecule, this compound. This approach ensures that the nitro group is unambiguously located at the 5-position of the final product. The synthesis of 2,1-benzisoxazoles from nitroarenes and benzylic C-H acids provides a precedent for building the isoxazole ring onto a nitro-substituted aromatic core. nih.gov

Strategies for C-3 Functionalization with p-Tolyl Group

The introduction of a specific aryl substituent, such as the p-tolyl group, at the C-3 position of the 5-nitrobenzo[d]isoxazole core is a critical synthetic challenge that dictates the final properties of the molecule. The selection of a synthetic strategy depends on the availability of starting materials, desired yield, and scalability. Advanced methodologies largely fall into two categories: the formation of the C-3 aryl bond on a pre-existing benzo[d]isoxazole ring system, or the construction of the heterocyclic ring with the p-tolyl group already incorporated.

Carbon-Carbon Coupling Reactions (e.g., Cross-Coupling Methods)

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon bonds, including the arylation of heterocyclic systems. These methods typically involve coupling a heterocyclic halide or triflate with an organometallic aryl reagent. For the synthesis of this compound, a plausible approach involves the cross-coupling of a 3-halo-5-nitrobenzo[d]isoxazole precursor with a p-tolyl-containing coupling partner.

Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net The Suzuki-Miyaura coupling, which utilizes an arylboronic acid, is often favored due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents. A hypothetical Suzuki-Miyaura coupling for this synthesis would involve reacting 3-bromo-5-nitrobenzo[d]isoxazole with p-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base.

Other notable cross-coupling reactions include the Stille coupling (using an organotin reagent), the Hiyama coupling (organosilane), and the Negishi coupling (organozinc). Nickel-catalyzed cross-coupling reactions have also been established for the C–N cross-coupling of organoboronic acids and isoxazoles, demonstrating the utility of various transition metals in functionalizing this heterocycle. rsc.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

Table 1: Comparison of Potential Cross-Coupling Methods for C-3 Arylation
Coupling ReactionAryl SourceTypical CatalystAdvantagesPotential Challenges
Suzuki-Miyaurap-Tolylboronic acidPalladium(0) or Palladium(II) complexesMild conditions, commercially available reagents, low toxicity of boron byproducts.Requires careful selection of base and solvent to avoid decomposition of the nitro-substituted substrate.
Stillep-TolyltrialkylstannanePalladium(0) complexesTolerant of many functional groups.Toxicity and difficulty in removing organotin byproducts.
Negiship-Tolylzinc halidePalladium(0) or Nickel(0) complexesHigh reactivity and yields.Requires anhydrous conditions due to moisture-sensitive organozinc reagents.
Hiyamap-TolyltrimethoxysilanePalladium complexes with fluoride activationLow toxicity, stable organosilane reagents.Requires an activating agent (e.g., fluoride source).

Condensation and Cycloaddition Approaches

An alternative to functionalizing a pre-formed ring is to construct the benzo[d]isoxazole moiety with the C-3 p-tolyl group already in place. This is often achieved through condensation or cycloaddition reactions.

One of the most powerful methods for constructing the isoxazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction. mdpi.com This typically involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or alkene. mdpi.comnih.gov For the target molecule, this could be approached in two ways:

Reaction of a nitrile oxide generated from a 2-substituted-5-nitro-phenyl precursor with a p-tolyl-substituted dipolarophile.

Reaction of p-tolylnitrile oxide (generated in situ from p-tolylaldoxime or a related precursor) with a suitable benzyne derivative containing a nitro group. Dihydrobenzisoxazoles can be prepared through the [3+2] cycloaddition of oxaziridines and arynes, which could be a potential route to the core structure. nih.gov

These cycloaddition reactions can be promoted by acids, bases, or catalysts, and the regioselectivity of the addition is a key consideration. nih.govbeilstein-journals.orgnih.gov For instance, methods for synthesizing 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds have been developed, highlighting the versatility of this approach. beilstein-journals.orgnih.gov

Condensation reactions provide another direct route. A classic approach involves the cyclization of an O-aryl oxime. For example, an appropriately substituted 2-hydroxy-5-nitrobenzaldehyde could be condensed with hydroxylamine to form an oxime, which is then reacted with a p-tolyl Grignard reagent or a related nucleophile, followed by an oxidative cyclization step. Another pathway involves the intramolecular cyclization of a substituted 2-nitrobenzoate precursor. nih.govacs.org Silver-catalyzed tandem condensation reactions have also been shown to produce benzo[d]oxazole derivatives under mild conditions, suggesting that catalytic condensation is a viable strategy. rsc.org

Table 2: Overview of Condensation and Cycloaddition Strategies
StrategyKey IntermediatesGeneral ConditionsKey Advantages
1,3-Dipolar CycloadditionNitrile oxide and a dipolarophile (e.g., alkyne, aryne). mdpi.comIn situ generation of unstable nitrile oxide, often catalyzed by acid or base. nih.govHigh efficiency and modularity; allows for diverse substituent patterns.
O-Aryl Oxime CyclizationSubstituted 2-halobenzaldehyde oximes or 2-hydroxyketone oximes.Base-mediated intramolecular nucleophilic substitution or oxidative cyclization.Direct formation of the benzo-fused ring system.
Reductive CyclizationSubstituted methyl 2-nitrobenzoates. nih.govacs.orgPartial reduction of the nitro group to a hydroxylamine followed by base-mediated cyclization. nih.govacs.orgUtilizes readily available nitroaromatic starting materials.

Advanced Purification and Isolation Techniques for Complex Organic Molecules

The purification of the final product, this compound, is a critical step to ensure high purity for subsequent analysis and application. Organic compounds synthesized in a laboratory setting are rarely pure and contain impurities such as unreacted starting materials, catalysts, and by-products. emu.edu.tr Given the molecule's structural complexity—a rigid heterocyclic core with a polar nitro group and a nonpolar p-tolyl group—advanced purification techniques are often necessary.

Crystallization and Recrystallization: This is a fundamental technique for purifying solid organic compounds. emu.edu.tr The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. researchgate.net For a molecule like this compound, a mixed-solvent system (e.g., ethanol/water, dichloromethane/hexane) may be required to achieve the ideal solubility profile for effective purification. Inducing crystallization by scratching the flask or adding a seed crystal can be beneficial. emu.edu.tr

Chromatographic Methods: Chromatography is a highly effective separation technique based on the differential partitioning of components between a stationary phase and a mobile phase. emu.edu.tr

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for purifying complex mixtures with high resolution. For this target compound, reversed-phase HPLC (using a nonpolar stationary phase like C18 and a polar mobile phase like acetonitrile/water) would be suitable, separating the compound from more polar or less polar impurities. Preparative HPLC can be used to isolate the pure compound on a larger scale.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is considered a green chemistry technique due to reduced organic solvent consumption. SFC is particularly effective for separating chiral molecules and complex nonpolar compounds, offering fast and efficient purification.

Extraction and Washing: Liquid-liquid extraction is used to separate compounds based on their different solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). openaccesspub.org For nitroaromatic compounds, washing the crude organic layer with aqueous solutions can remove specific types of impurities. For example, a wash with a dilute acid can remove basic impurities, while a wash with a dilute base (like sodium bicarbonate) can remove acidic byproducts. google.com

Sublimation: Sublimation can be used for compounds that transition directly from a solid to a gas phase without melting. reachemchemicals.com This technique is effective for separating volatile solids from non-volatile impurities and is performed under reduced pressure. emu.edu.tr

Table 3: Comparison of Advanced Purification Techniques
TechniquePrinciple of SeparationBest Suited ForAdvantages
RecrystallizationDifferential solubility in a solvent at different temperatures. researchgate.netCrystalline solid products with thermally stable properties.Can be highly effective for achieving high purity on a large scale. emu.edu.tr
Preparative HPLCDifferential partitioning between a stationary and a liquid mobile phase. Complex mixtures, thermally sensitive compounds, and achieving very high purity.High resolution, automated, and applicable to a wide range of compounds.
Supercritical Fluid Chromatography (SFC)Differential partitioning between a stationary and a supercritical fluid mobile phase. Lipophilic compounds, chiral separations, and green chemistry applications.Fast separations, reduced organic solvent use.
SublimationDifference in volatility (solid to gas transition). reachemchemicals.comVolatile solids with non-volatile impurities.Solvent-free purification method.

Spectroscopic and Chromatographic Characterization of 5 Nitro 3 P Tolyl Benzo D Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For a definitive characterization of 5-Nitro-3-(p-tolyl)benzo[d]isoxazole, a combination of ¹H NMR, ¹³C NMR, and advanced 2D-NMR techniques is employed.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment

The ¹H NMR spectrum provides critical information about the number, connectivity, and chemical environment of protons within the molecule. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the protons of the benzisoxazole core and the p-tolyl substituent.

The aromatic region of the spectrum is anticipated to be complex due to the presence of two distinct phenyl rings. The protons of the p-tolyl group typically appear as two doublets, a characteristic AA'BB' system, in the range of δ 7.2-7.8 ppm. The protons on the benzisoxazole ring system are influenced by the electron-withdrawing nitro group, which generally shifts the signals of nearby protons downfield. Specifically, the proton adjacent to the nitro group is expected to have the highest chemical shift in the aromatic region.

The aliphatic region of the spectrum is expected to feature a singlet peak corresponding to the methyl (CH₃) protons of the p-tolyl group, typically resonating around δ 2.4 ppm. The integration of these signals would confirm the presence of the expected number of protons in each distinct chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Methyl (p-tolyl) ~2.4 Singlet N/A
Aromatic (p-tolyl) ~7.3 Doublet ~8.0
Aromatic (p-tolyl) ~7.7 Doublet ~8.0

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, confirming the carbon skeleton. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

The spectrum is expected to show several signals in the aromatic region (δ 110-170 ppm), corresponding to the carbon atoms of the benzisoxazole and p-tolyl rings. The carbons of the isoxazole (B147169) ring are expected at the lower field end of this region. The carbon atom bearing the nitro group is anticipated to have a chemical shift in the range of δ 140-150 ppm. The quaternary carbons, those without any attached protons, will typically show signals of lower intensity.

In the aliphatic region, a single peak around δ 21 ppm is expected for the methyl carbon of the p-tolyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Methyl (p-tolyl) ~21
Aromatic (Benzisoxazole & p-tolyl) ~110-150

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Interactions

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the p-tolyl ring and the benzisoxazole system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of carbon signals based on the known chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the p-tolyl ring and the benzisoxazole core, as well as for assigning quaternary carbons by observing their correlations with nearby protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. It also provides valuable information about the fragmentation patterns of the molecule, which can further support the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution measurement of this ion would provide the exact mass, which can be used to confirm the elemental composition of C₁₄H₁₀N₂O₃.

Table 3: Predicted HRMS (ESI-MS) Data for this compound

Ion Calculated Exact Mass Observed Exact Mass Formula

Fragmentation analysis through MS/MS experiments would reveal characteristic losses, such as the loss of the nitro group (NO₂) or cleavage of the isoxazole ring, providing further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of volatile and thermally stable compounds. An analysis of this compound by GC-MS would yield a chromatogram, where a single major peak would indicate a high degree of purity. The mass spectrum associated with this peak would correspond to the molecular ion and its fragmentation pattern, further corroborating the compound's identity. This method is also effective in identifying and quantifying any volatile impurities that may be present in the sample.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The aromatic rings, including the benzo[d]isoxazole and p-tolyl moieties, would show characteristic C-H and C=C stretching and bending vibrations. The isoxazole ring itself has specific skeletal vibrations.

Based on data for analogous compounds, the following table outlines the expected characteristic IR absorption bands for this compound.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Nitro (NO₂)1500 - 1570Asymmetric Stretching
Nitro (NO₂)1300 - 1370Symmetric Stretching
Aromatic C=C1400 - 1600Stretching
Aromatic C-H3000 - 3100Stretching
Isoxazole Ring1600 - 1650C=N Stretching
Isoxazole Ring1400 - 1500Ring Stretching
p-Tolyl C-H2850 - 2960Alkyl Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The structure of this compound contains multiple chromophores, including the nitro group and the extensive aromatic system of the benzo[d]isoxazole and p-tolyl rings. These features are expected to result in characteristic absorption maxima (λmax) in the UV-Vis spectrum. The electronic transitions are likely to be of the π → π* and n → π* types. The conjugation between the aromatic rings and the isoxazole moiety, as well as the presence of the electron-withdrawing nitro group, would influence the position and intensity of these absorption bands.

Chromophore Expected Transition Approximate λmax (nm)
Benzo[d]isoxazole Systemπ → π250 - 300
Nitroaromatic Systemn → π / π → π*300 - 400

Chromatographic Methods for Analytical and Preparative Separations

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. For a compound like this compound, both high-performance liquid chromatography (HPLC) and traditional column and thin-layer chromatography would be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a powerful tool for determining the purity of a compound and for its quantification. A reversed-phase HPLC method would likely be suitable for this compound, given its aromatic and moderately polar nature. In such a method, a nonpolar stationary phase (like C18) would be used with a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, would be optimized to achieve good separation and peak shape. A UV detector would be appropriate for detecting the compound as it elutes from the column, set to one of its absorption maxima determined by UV-Vis spectroscopy.

HPLC Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a specific λmax
Injection Volume 5 - 20 µL

Column Chromatography and Thin-Layer Chromatography for Isolation

Column chromatography is a standard technique for the preparative purification of compounds, while thin-layer chromatography (TLC) is used for monitoring reaction progress and determining appropriate solvent systems for column chromatography. For the separation of this compound from a reaction mixture, a normal-phase chromatography setup would typically be used. This involves a polar stationary phase, such as silica gel, and a nonpolar mobile phase. The choice of eluent is critical and is usually a mixture of a nonpolar solvent (like hexane or petroleum ether) and a slightly more polar solvent (such as ethyl acetate or dichloromethane). The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) on TLC, which is then translated to the column chromatography separation.

Chromatography Type Stationary Phase Typical Mobile Phase Application
Thin-Layer Chromatography (TLC) Silica Gel 60 F₂₅₄Hexane/Ethyl Acetate mixturesReaction monitoring, Rf determination
Column Chromatography Silica Gel (60-120 or 230-400 mesh)Hexane/Ethyl Acetate mixturesPreparative purification

Mechanistic Research on Biological Activities of Nitro Benzo D Isoxazoles

Molecular Mechanisms of Antimicrobial Action

The antimicrobial properties of nitroaromatic compounds, including 5-Nitro-3-(p-tolyl)benzo[d]isoxazole, are often attributed to their ability to induce cellular stress through various mechanisms.

DNA Alkylation and Damage: While direct evidence for DNA alkylation by this compound is still under investigation, the broader class of nitroaromatic compounds is known to undergo metabolic reduction to form reactive intermediates capable of interacting with cellular macromolecules, including DNA. This interaction can lead to DNA damage, thereby inhibiting bacterial replication and leading to cell death.

Reactive Oxygen Species (ROS) Generation: A key aspect of the antimicrobial action of many nitro-containing compounds is the generation of reactive oxygen species (ROS). The nitro group of this compound can be enzymatically reduced by microbial nitroreductases to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized, creating a futile cycle that generates superoxide (B77818) anions. These and other downstream ROS, such as hydrogen peroxide and hydroxyl radicals, can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to microbial cell death.

Investigation of Anticancer Mechanisms

The anticancer potential of this compound is a subject of ongoing research, with studies focusing on its ability to modulate key cellular processes involved in cancer progression. Isoxazole (B147169) derivatives, in general, have been shown to exert their anticancer effects through mechanisms such as inducing apoptosis, inhibiting cell proliferation, and disturbing tubulin congregation. nih.gov

Cell Cycle Modulation: Preliminary investigations into structurally related isoxazole compounds suggest that they can interfere with the normal progression of the cell cycle in cancer cells. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and proliferating. The precise effects of this compound on cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), are an active area of research.

Apoptosis Pathways: A crucial mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Novel synthetic isoxazole derivatives have demonstrated pro-apoptotic activity in various cancer cell lines. nih.gov It is hypothesized that this compound may trigger apoptotic pathways through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and the subsequent execution of apoptosis.

Enzyme Inhibition Studies and Kinetic Analysis

The specific molecular architecture of this compound allows it to interact with the active sites of various enzymes, leading to their inhibition.

Cholinesterase Inhibition Mechanisms

While direct kinetic studies on this compound are not extensively documented, research on structurally similar benzo[d]isoxazole and benzoxazole (B165842) derivatives has shown inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory mechanism is thought to involve the binding of the heterocyclic ring system to the active site of the enzyme, potentially through hydrophobic and pi-pi stacking interactions, thereby blocking the access of the substrate, acetylcholine.

Carbonic Anhydrase Inhibition Mechanisms

The inhibition of carbonic anhydrases (CAs) by various heterocyclic compounds is a well-established area of research. While specific mechanistic studies for this compound are limited, the general mechanisms of CA inhibition by related compounds involve either direct coordination to the zinc ion in the active site or interaction with key amino acid residues. The nitro group and the aromatic rings of the molecule could play a significant role in its binding affinity and inhibitory potency.

α-Amylase Inhibition Mechanisms

Immunomodulatory Research at the Cellular and Molecular Level

The immunomodulatory properties of isoxazole derivatives are an emerging field of study. nih.govmdpi.com These compounds have been shown to possess both immunosuppressive and immunostimulatory activities, depending on their structure and the specific cellular context. nih.gov Research suggests that these effects can be mediated through the modulation of cytokine production, lymphocyte proliferation, and the activity of various immune cells. nih.gov The influence of this compound on specific signaling pathways within immune cells, such as T-cells and macrophages, is an area that warrants further investigation to elucidate its potential as an immunomodulatory agent. nih.gov

Future Research Directions and Advanced Methodological Applications

Development of Advanced Synthetic Methodologies for Benzo[d]isoxazoles

The synthesis of the benzo[d]isoxazole core is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and diverse synthetic routes remains a key research focus. Advanced methodologies are being developed to facilitate the synthesis of complex derivatives, including 5-Nitro-3-(p-tolyl)benzo[d]isoxazole, with greater control and in a more environmentally friendly manner.

Recent progress in synthetic chemistry has introduced innovative approaches to constructing the benzo[d]isoxazole ring system. These include transition-metal-catalyzed reactions, such as those employing copper and nickel, which have enabled more efficient C-H activation and cross-coupling reactions. nih.gov Metal-free synthetic pathways are also gaining prominence, aligning with the principles of green chemistry by reducing reliance on heavy metal catalysts. nih.gov

Furthermore, modern techniques such as microwave-assisted and ultrasound-promoted synthesis are being explored to accelerate reaction times and improve yields. nih.govresearchgate.net Electrochemical methods offer another green alternative, providing a reagent-free approach to cyclization. researchgate.net These advanced methodologies are not only streamlining the synthesis of known benzo[d]isoxazole derivatives but are also opening up new avenues for creating novel analogs with unique substitution patterns, which is crucial for expanding the chemical space for drug discovery.

Rational Design of Multi-Targeting Agents with Benzo[d]isoxazole Scaffolds

The paradigm of "one drug, one target" is increasingly being challenged by the complexity of multifactorial diseases. This has led to a growing interest in the rational design of multi-targeting agents, where a single molecule is engineered to interact with multiple biological targets. The benzo[d]isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, making it an excellent foundation for the development of such multi-target ligands. researchgate.net

The inherent versatility of the benzo[d]isoxazole core allows for its derivatization to achieve specific binding affinities for various receptors and enzymes. For instance, benzo[d]isoxazole derivatives have been successfully designed as multi-target antipsychotic agents, simultaneously modulating dopaminergic and serotonergic receptors. researchgate.net In the realm of oncology, they have been developed as inhibitors of multiple receptor tyrosine kinases, such as VEGFR and PDGFR, which are crucial for tumor growth and angiogenesis. nih.gov

Moreover, the principles of rational design have been applied to create bivalent inhibitors based on the benzo[d]isoxazole scaffold, targeting both bromodomains (BD1 and BD2) of the BET protein family for the potential treatment of prostate cancer. nih.gov Another area of investigation is their role as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key regulator in cancer progression. nih.gov The continued application of structure-based drug design and computational modeling will undoubtedly lead to the discovery of more sophisticated multi-targeting agents derived from the benzo[d]isoxazole template.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel benzo[d]isoxazole derivatives is no exception. These computational tools offer the potential to significantly accelerate the identification and optimization of lead compounds by analyzing vast datasets and predicting molecular properties with increasing accuracy.

One of the key applications of AI and ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel benzo[d]isoxazole analogs based on their structural features, thereby prioritizing the synthesis of the most promising candidates. core.ac.uknih.gov Machine learning algorithms, such as random forests and support vector machines, are being employed to build robust predictive models for various endpoints, including target affinity and toxicity.

Integration of Omics Technologies for Mechanistic Elucidation

Understanding the precise mechanism of action of a drug candidate is crucial for its development and clinical success. The suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for elucidating the complex biological pathways modulated by compounds such as this compound.

Proteomics, in particular, has already been instrumental in identifying the molecular targets of benzo[d]isoxazole derivatives. For example, a chemical proteomic approach successfully identified the 30S ribosomal protein S5 as the target of a benzo[d]isoxazole-4,7-dione analog in mycobacteria. researchgate.net Transcriptomics has also been applied to study the effects of benzo[d]isoxazole-based HIF-1α inhibitors, revealing their impact on the mRNA expression levels of downstream target genes like VEGF and PDK1. nih.gov

The innate photoreactivity of the isoxazole (B147169) ring presents a unique opportunity for its use as a minimalist photo-crosslinker in chemoproteomic workflows, enabling the identification of direct binding partners within the cellular environment. nih.gov Future studies will likely see the expanded use of genomics to identify genetic markers that predict patient response to benzo[d]isoxazole-based therapies, and metabolomics to map the metabolic perturbations induced by these compounds, offering a comprehensive view of their cellular effects.

Exploration of Novel Therapeutic Research Areas

The versatile nature of the benzo[d]isoxazole scaffold continues to inspire the exploration of new therapeutic applications. While this class of compounds has established roles in areas such as oncology and neuroscience, emerging research suggests their potential in a broader range of diseases.

Recent studies have highlighted the potential of isoxazole derivatives as anti-inflammatory agents, for instance, through the inhibition of the 5-lipoxygenase (5-LOX) enzyme. researchgate.net This opens up possibilities for the development of novel treatments for inflammatory conditions. The neuroprotective effects of benzo[d]oxazole derivatives are also being investigated, with studies showing their potential to mitigate β-amyloid-induced toxicity in cellular models of Alzheimer's disease. nih.govnih.gov This suggests a promising avenue for the development of new therapies for neurodegenerative disorders.

Furthermore, the structural similarity to related heterocyclic compounds that have shown cardioprotective effects suggests that benzo[d]isoxazole derivatives could be investigated for their potential in cardiovascular diseases. researchgate.net As our understanding of the biological activities of the benzo[d]isoxazole scaffold deepens, it is anticipated that these compounds will be explored for an even wider array of therapeutic indications, driven by both targeted drug discovery efforts and phenotypic screening campaigns.

Q & A

Q. What are the validated synthetic routes for 5-Nitro-3-(p-tolyl)benzo[d]isoxazole, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cycloaddition reactions of nitrile oxides with alkynes (e.g., using hypervalent iodine reagents) . For example, α-nitrocinnamate intermediates (R = p-tolyl) can undergo nucleophilic substitution with nitroacetate to form the isoxazole ring. Optimized conditions (e.g., 3% NaOH, NH4_4OH, and NaClO) yield near-quantitative conversion in small-scale reactions . Solvent selection (DMF, dichloromethane) and catalysts (e.g., Pd(PPh3_3)4_4 for Suzuki couplings) are critical for regioselectivity and purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. experimental values for C13_{13}H10_{10}N2_2O3_3) and 1^1H/13^13C NMR to resolve substituent positions. For instance, the p-tolyl group’s methyl protons appear as a singlet (~δ 2.35 ppm), while nitro groups deshield adjacent protons . IR spectroscopy can confirm the isoxazole ring’s C-O-C stretching (~950 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Solubility varies with solvent polarity. In DMSO or DMF, it dissolves readily (>10 mM), while aqueous buffers require co-solvents (e.g., ethanol or Tween-80). Stability tests (TGA/DSC) show decomposition >150°C, with nitro groups prone to photodegradation. Store desiccated at RT, shielded from light .

Advanced Research Questions

Q. How can conflicting data on isoxazole ring orientation (e.g., planarity vs. puckering) be resolved?

  • Methodological Answer : X-ray crystallography is definitive. For example, studies on 3,7-dichlorobenzo[d]isoxazole revealed a planar ring with dihedral angles <5° between substituents . Computational modeling (DFT at B3LYP/6-311+G(d,p)) can predict deviations caused by steric hindrance from the p-tolyl group . Compare experimental vs. calculated bond lengths (e.g., C-N: 1.33 Å vs. 1.35 Å) to validate models .

Q. What strategies optimize enantioselective synthesis of derivatives for pharmacological screening?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) can induce stereochemistry. For example, α-nitrocinnamate precursors reacted with chiral β-ketoesters yield enantiomeric excess >90% . Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column) .

Q. How do structural modifications (e.g., nitro → methoxy substitution) impact biological activity?

  • Methodological Answer : SAR studies on benzo[d]isoxazole derivatives show nitro groups enhance electrophilicity, enabling covalent binding to targets like BRD4 bromodomains . Replace nitro with methoxy to assess hydrogen-bonding effects. Use SPR or ITC to quantify binding affinity changes .

Q. What analytical methods resolve impurities from byproducts like dimerized isoxazoles?

  • Methodological Answer : LC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) separates dimers (MW ~468 Da) from monomers. Purify via flash chromatography (hexane/EtOAc 4:1) or recrystallization (ethanol/water) .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to simulate cytochrome P450 metabolism. The nitro group may reduce to an amine (CYP3A4-mediated), forming reactive intermediates. Validate with microsomal assays (HLM + NADPH) and HPLC-MS/MS metabolite profiling .

Data Contradiction Analysis

Q. Conflicting reports on nitro group reactivity in cycloadditions: How to design experiments for clarity?

  • Methodological Answer : Systematically vary reaction parameters:
  • Temperature : Compare thermal (80°C) vs. microwave-assisted (120°C, 300 W) conditions .
  • Catalysts : Test iodine(III) vs. copper(I) catalysts for nitro activation .
  • Solvent polarity : Use Kamlet-Taft parameters to correlate solvent effects with reaction rates .

Q. Discrepancies in reported biological activity (e.g., anti-tubercular vs. anticonvulsant): What mechanistic studies reconcile these?

  • Methodological Answer :
    Profile activity across multiple assays:
  • Anti-tubercular : Microplate Alamar Blue assay (MIC vs. M. tuberculosis H37Rv) .
  • Anticonvulsant : MES/scPTZ seizure models in rodents .
    Mechanistic overlap may arise from sodium channel modulation (patch-clamp electrophysiology) or kinase inhibition (e.g., DAPK1/2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.